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Compound of Interest

Ethyl Pyrazolo[1,5-a]pyridine-2-
Compound Name:
carboxylate

cat. No.: B1315330

CAS Number: 80537-14-0
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Pyrazolo[1,5-a]pyridine-2-
carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. This document outlines its chemical properties, a representative synthetic protocol,
and a summary of the known biological activities associated with the broader pyrazolo[1,5-
a]pyridine scaffold, offering insights for its potential applications in pharmaceutical research.

Chemical and Physical Properties

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a stable organic compound. A summary of its
key identifiers and properties is provided in the table below.

Property Value

CAS Number 80537-14-0

Molecular Formula C10H10N202

Molecular Weight 190.20 g/mol

IUPAC Name ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
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Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Ethyl Pyrazolo[1,5-
a]pyridine-2-carboxylate is not readily available in a single source, a general and plausible
synthetic route can be derived from established methods for preparing pyrazolo[1,5-a]pyridine
derivatives, such as the Japp-Klingemann reaction.[1]

Representative Experimental Protocol: Synthesis

A potential synthetic pathway is outlined below. This protocol is a composite based on common
organic synthesis techniques for similar heterocyclic systems.

Step 1: Diazotization of an Aniline Derivative A solution of a suitable aniline precursor, such as
p-anisidine (0.065 mol), is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and
water (50 mL). The solution is cooled to 0-5°C. A solution of sodium nitrite (0.068 mol) in water
(30 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium
salt solution is stirred for 20 minutes at 0°C.[1]

Step 2: Japp-Klingemann Reaction To the diazotized intermediate, ethyl chloroacetoacetate
(0.065 mol), ethanol (50 mL), and a solution of sodium acetate (0.198 mol) in water (150 mL)
are added sequentially.[1] The reaction mixture is allowed to warm to room temperature and
stirred for an additional 2 hours. The precipitated product is then collected by filtration, washed
with water, and dried.

Step 3: Cyclization and Esterification The intermediate from the Japp-Klingemann reaction can
then be subjected to cyclization conditions, often involving a base and heat, to form the
pyrazolo[1,5-a]pyridine ring system. While the precise conditions for this specific ester are not
detailed in the search results, this general approach is a common strategy for the synthesis of
this class of compounds.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.
Below is a table summarizing the expected and reported NMR data for Ethyl Pyrazolo[1,5-
a]pyridine-2-carboxylate.
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13C NMR (CDCls) Chemical Shift (ppm)
C=0 ~163

Quaternary C ~143

Aromatic CH ~138, 129, 125, 117, 113
-OCH2CHs ~61

-OCH2CHs ~14

Note: The provided 3C NMR data is based on a spectrum from SpectraBase.[2] Detailed
assignment of each peak requires further experimental data and analysis.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning
it is a recurring motif in a variety of biologically active compounds.[3] Derivatives of this core
have been investigated for a wide range of therapeutic applications. While specific biological
data for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is limited in the provided search results,
the broader class of pyrazolo[1,5-a]pyridines has demonstrated significant activity in several
key areas.

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein
kinases, which are critical regulators of cellular signaling pathways and are often dysregulated
in diseases like cancer.

» B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as
inhibitors of B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway
implicated in melanoma and other cancers.[4]

e PI3 Kinase: A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors
of the p110a isoform of phosphoinositide 3-kinase (P13K), a central node in the PI3K/Akt
signaling pathway that governs cell proliferation and survival.
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e Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the
development of highly selective inhibitors of CK2, a kinase involved in various cellular
processes and implicated in cancer.[5]

o Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been
designed and synthesized as inhibitors of TRK, a family of receptor tyrosine kinases whose
fusion proteins are oncogenic drivers in a variety of tumors.[6]
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Anti-inflammatory Activity
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Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and
evaluated for their anti-inflammatory properties. These compounds have shown the potential to
inhibit key inflammatory mediators, suggesting their utility in treating inflammatory conditions.[7]
Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of
lipopolysaccharide (LPS)-induced nuclear factor kB (NF-kB) transcriptional activity, a critical
pathway in the inflammatory response.[8]

Other Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other potential therapeutic
applications:

o Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and
synthesized as novel agents against Mycobacterium tuberculosis, showing potent in vitro
activity against both drug-susceptible and multidrug-resistant strains.[3][9]

» Anticancer Activity: Beyond kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives
have demonstrated antiproliferative activity against a range of human tumor cell lines.[10]
Some derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in
cancer cells.[10]

Conclusion

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, with its readily accessible core structure,
represents a valuable starting point for the design and synthesis of novel therapeutic agents.
The broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has a
well-documented history of diverse and potent biological activities, particularly in the areas of
oncology and inflammation. Further investigation into the specific biological profile of Ethyl
Pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives is warranted to fully elucidate its
potential in drug development. This guide provides a foundational resource for researchers
embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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